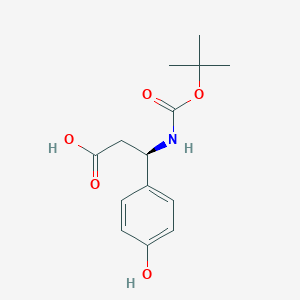

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a compound of significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that the compound’s structure suggests potential interactions with its targets, possibly leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been implicated in various biochemical pathways, including those involving enzymatic reactions .

Pharmacokinetics

It’s important to note that the compound’s stability in water is marginal, which could impact its bioavailability .

Result of Action

Based on its structure, it may have potential effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid. For instance, the pH level can considerably accelerate the rate of reaction of similar compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of Boc anhydride and a suitable base to protect the amino group. The hydroxyphenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling reactions .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, primary amines from reduction, and free amines from Boc deprotection.

Wissenschaftliche Forschungsanwendungen

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-®-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Boc-®-3-Amino-3-(4-nitro-phenyl)-propionic acid: Contains a nitro group, which alters its reactivity and applications.

Boc-®-3-Amino-3-(4-chloro-phenyl)-propionic acid: Features a chloro group, affecting its chemical properties and uses.

Uniqueness

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is unique due to the presence of the hydroxyphenyl group, which provides specific reactivity and interactions not found in its analogs. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions.

Biologische Aktivität

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (Boc-β-Tyr-OH) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its tert-butoxycarbonyl (Boc) protective group and a hydroxyl group on the phenyl ring, is primarily studied for its implications in peptide synthesis and pharmacological applications.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.308 g/mol

- CAS Number : 329013-12-9

The Boc group serves to protect the amino group during peptide synthesis, enabling controlled coupling with other amino acids. The presence of the hydroxyl group enhances the compound's ability to interact with biological targets.

Neurotransmission and Receptor Interaction

Research indicates that this compound may exhibit interaction with neurotransmitter receptors, potentially influencing synaptic transmission. Its structural similarity to natural amino acids suggests that it could modulate receptor activity, making it a candidate for further pharmacological studies focused on neurodegenerative diseases such as Parkinson's disease, where neurotransmitter systems are compromised .

Antimicrobial Properties

A series of studies have evaluated derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which includes this compound. These studies demonstrated structure-dependent antimicrobial activity against various pathogens, particularly those classified under the ESKAPE group. For instance:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

These findings underscore the potential utility of this compound as a foundational platform for developing novel antimicrobial agents .

Anticancer and Antioxidant Activities

Recent investigations have also highlighted the anticancer properties of this compound derivatives. Notably, compounds derived from this scaffold exhibited significant cytotoxicity against A549 lung cancer cells, with some compounds reducing cell viability by 50% and inhibiting cell migration in vitro. The most promising candidate demonstrated potent antioxidant properties in assays designed to measure radical scavenging activity .

The mechanism underlying these activities may be attributed to the phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress—a critical factor in cancer progression and treatment resistance.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the phenolic ring significantly influenced antimicrobial activity. For example, introducing a nitro group enhanced effectiveness against certain bacterial strains while diminishing it against others .

- Anticancer Potential : Another research effort focused on evaluating the cytotoxic effects of these compounds on cancer cell lines revealed that specific substitutions on the phenolic ring could optimize both anticancer and antioxidant activities, suggesting avenues for drug development targeting cancer therapy .

Eigenschaften

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNWQLIRVDMMR-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.